4'-Methyladenosine
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Overview
Description
4’-Methyladenosine is a purine nucleoside analogue, which means it is a modified version of adenosine, a fundamental building block of RNA.
Preparation Methods
The synthesis of 4’-Methyladenosine typically involves the methylation of adenosine at the 4’ position. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This involves the use of methylating agents under controlled conditions to introduce the methyl group at the desired position.
Enzymatic Methods: Utilizing specific enzymes that can catalyze the methylation process with high specificity and efficiency.
Industrial production methods often scale up these processes, ensuring the purity and yield of the compound are maintained. This may involve optimizing reaction conditions such as temperature, pH, and the concentration of reagents.
Chemical Reactions Analysis
4’-Methyladenosine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated product, while substitution could introduce a different functional group at the 4’ position .
Scientific Research Applications
4’-Methyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogues and their reactions.
Biology: Researchers use it to investigate the role of methylation in RNA function and regulation.
Industry: It is used in the development of new pharmaceuticals and as a tool in biochemical assays.
Mechanism of Action
The mechanism by which 4’-Methyladenosine exerts its effects involves its incorporation into RNA, where it can interfere with normal RNA function. This can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include:
RNA Polymerase: Inhibition of RNA synthesis.
Apoptotic Pathways: Activation of caspases and other proteins involved in programmed cell death.
Comparison with Similar Compounds
4’-Methyladenosine can be compared with other similar compounds, such as:
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group at the N6 position.
N1-Methyladenosine: Methylated at the N1 position, it plays a role in ribosome function and protein synthesis.
The uniqueness of 4’-Methyladenosine lies in its specific methylation at the 4’ position, which imparts distinct biochemical properties and potential therapeutic applications .
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRABNSYSYDHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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